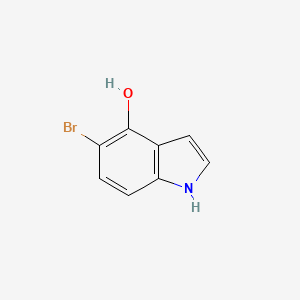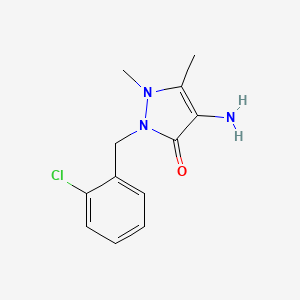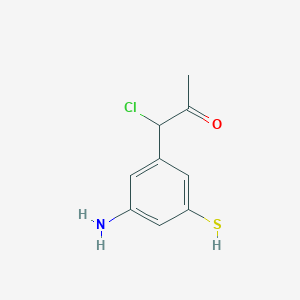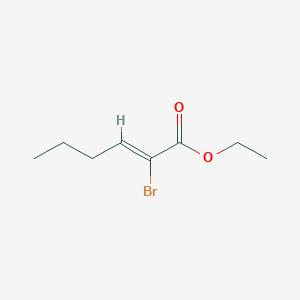
Ethyl (Z)-2-bromohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2-bromohex-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a hexenoate ester. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions. The (Z)-configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-bromohex-2-enoate can be synthesized through several methods. One common approach involves the bromination of ethyl hex-2-enoate. This reaction typically uses bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (Z)-2-bromohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or amines (NH₂R).
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hexadienoates.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Ethyl (Z)-2-hydroxyhex-2-enoate.
Addition: Ethyl (Z)-2,3-dibromohexanoate.
Elimination: Ethyl hexadienoate.
Scientific Research Applications
Ethyl (Z)-2-bromohex-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-bromohex-2-enoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and elimination reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl (E)-2-bromohex-2-enoate: The (E)-isomer has different spatial arrangement, leading to variations in reactivity and applications.
Ethyl 2-bromohexanoate: Lacks the double bond, resulting in different chemical behavior.
Ethyl (Z)-2-chlorohex-2-enoate: Similar structure but with chlorine instead of bromine, affecting its reactivity and use.
Uniqueness: Ethyl (Z)-2-bromohex-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules.
Properties
Molecular Formula |
C8H13BrO2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
ethyl (Z)-2-bromohex-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3/b7-6- |
InChI Key |
QRKWZSWILJXLJU-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C(/C(=O)OCC)\Br |
Canonical SMILES |
CCCC=C(C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
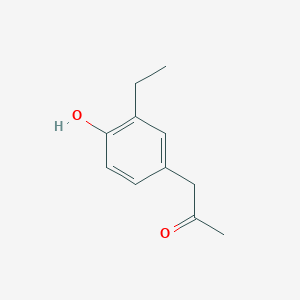
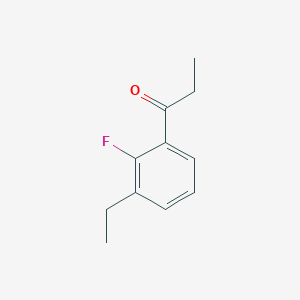
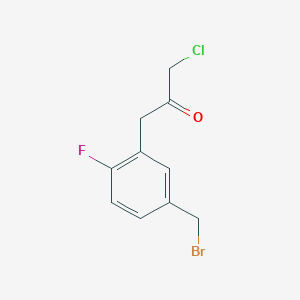

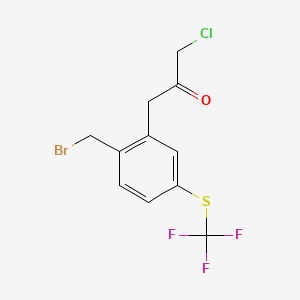
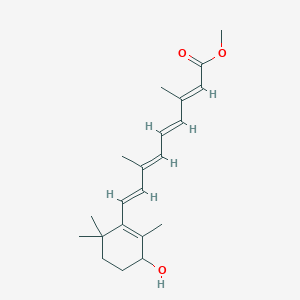
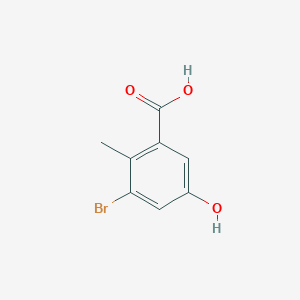
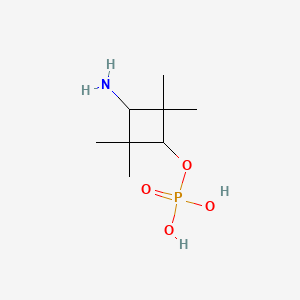

![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
